Prolyl-tyrosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKVWTWGDWMHY-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173493 | |
| Record name | Prolyl-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19786-36-8 | |
| Record name | L-Prolyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19786-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolyl-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019786368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prolyl-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Conformational Landscape of Prolyl Tyrosine
Structural Isomerism and Stereochemical Considerations
Isomerism in dipeptides like prolyl-tyrosine arises from different arrangements of atoms. Structural isomers have the same molecular formula but differ in their bonding patterns. wou.edu Stereoisomers, on the other hand, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. wou.edu Chirality, the property of a molecule being non-superimposable on its mirror image, is a key aspect of stereochemistry in amino acids and peptides. wou.edu Most of the standard amino acids, including proline and tyrosine, have a chiral α-carbon atom. wou.eduucsb.edu
L-Prolyl-L-Tyrosine as a Predominant Stereoisomer
Amino acids in naturally occurring proteins are predominantly found in the L-stereoisomeric form. ucsb.eduquora.com This prevalence of L-amino acids is a result of evolutionary processes and the stereospecificity of biological machinery, such as ribosomes and enzymes like tyrosine hydroxylase. ucsb.eduquora.comnih.gov Consequently, the L-prolyl-L-tyrosine stereoisomer is the most common and biologically relevant form of this dipeptide. ontosight.ai The stereochemistry at the α-carbon of both the proline and tyrosine residues in L-prolyl-L-tyrosine is in the (S) configuration. ontosight.aichemspider.com
Conformational Analysis and Energetically Preferred States
Conformational analysis explores the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. tiu.edu.iq For peptides, the backbone conformation is largely described by the dihedral angles φ (phi) and ψ (psi) around the α-carbon atoms, and the peptide bond dihedral angle ω (omega). The proline residue introduces unique constraints on the peptide backbone conformation due to its cyclic structure, which restricts the possible values of the φ angle. nih.gov The peptide bond involving proline can exist in both cis and trans isomers, although the trans conformation is generally more prevalent in peptide bonds involving other amino acids due to reduced steric hindrance. nih.gov However, for proline, the energy difference between the cis and trans isomers of the prolyl peptide bond is smaller, leading to a higher abundance of the cis conformation compared to other amino acids. nih.gov
Application of Molecular Mechanics and Ab Initio Calculations
Molecular mechanics and ab initio calculations are powerful computational methods used to investigate the conformational landscape and determine the energetically preferred states of molecules like this compound. researchgate.netresearchgate.netfccc.edu Molecular mechanics methods use classical physics to model the interactions between atoms, employing force fields to calculate the potential energy of different conformations. Ab initio calculations, based on quantum mechanics, provide a more accurate description of electronic structure and interactions, allowing for the determination of minimum energy conformations and transition states. researchgate.netresearchgate.netnih.gov
Studies on this compound and similar dipeptides utilize these methods to explore the potential energy surface (PES) and identify stable conformers. researchgate.netnih.gov For example, investigations on L-proline-L-tyrosine have employed molecular mechanics and ab initio calculations (such as Density Functional Theory with B3LYP functional and various basis sets) to study its conformational properties in monomeric and dimeric forms. researchgate.net These calculations involve determining the energy as a function of side-chain torsion angles and optimizing the molecular structure of preferred conformations. researchgate.net
Ramachandran Map Analysis for Dipeptide Conformations
The Ramachandran map is a graphical representation that plots the backbone dihedral angles φ against ψ for the amino acid residues in a peptide or protein. researchgate.netsilae.it It provides insights into the sterically allowed and energetically favorable regions of the conformational space. silae.itnih.gov While the Ramachandran map is typically used for individual amino acid residues within a polypeptide chain, it can be applied to dipeptides to understand the conformational preferences of each residue. researchgate.netresearchgate.net
For this compound, the proline residue's cyclic structure significantly restricts its φ angle, typically to values around -60° to -75°. nih.govnih.gov The ψ angle of proline and the φ and ψ angles of the tyrosine residue are less constrained but their preferred values are influenced by steric interactions and the formation of intramolecular hydrogen bonds. nih.gov Conformational analysis of this compound using Ramachandran maps involves investigating numerous possible conformations to determine the low-energy states. researchgate.net Studies have explored a large number of possible conformations (e.g., 108) for Pro-Tyr dipeptide using conformational analysis and Ramachandran maps to identify low-energy conformers. researchgate.net
Influence of Solvent Environment (e.g., Aqueous Phase) on Conformation
The solvent environment plays a crucial role in shaping the conformational landscape of peptides. nih.govuni.lu Interactions with solvent molecules, such as hydrogen bonding and dielectric effects, can stabilize or destabilize certain conformers, altering the relative energies of different states. nih.govysu.amelifesciences.org The aqueous phase, being a highly polar and hydrogen-bonding environment, significantly influences peptide conformation. nih.govysu.am
Vibrational Spectroscopic Investigations
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable experimental data on the molecular structure and dynamics of this compound by probing its vibrational modes. researchgate.netmdpi.comdiva-portal.orgcas.cznih.gov Each peak in a vibrational spectrum corresponds to a specific molecular vibration (e.g., bond stretching or bending), and the pattern of peaks serves as a unique fingerprint of the molecule's conformation and environment. cas.cznih.gov
Studies on this compound and its constituent amino acids utilize vibrational spectroscopy, often in combination with theoretical calculations, to assign observed spectral bands to specific vibrational modes and to validate theoretical conformational predictions. researchgate.netacs.orgacs.org For example, the vibrational wavenumbers, IR intensities, and Raman activities of this compound conformers can be calculated using quantum chemical methods and compared with experimental spectra obtained from solid samples. researchgate.net The total energy distributions (TED) of the vibrational modes can be calculated to aid in the assignment of experimental bands. researchgate.net Characteristic vibrational bands associated with the peptide bond (Amide I, II, etc.), the proline ring, and the tyrosine side chain (e.g., vibrations of the aromatic ring and hydroxyl group) are analyzed to gain insights into the dipeptide's structure and interactions. mdpi.comacs.org Changes in the position and intensity of these bands under different conditions (e.g., in different solvents or temperatures) can provide information about conformational changes and intermolecular interactions. ysu.ammdpi.com
| Method | Application to this compound | Insights Gained | Source(s) |
| Molecular Mechanics Calculations | Investigating conformational properties, determining energetically preferred conformations. | Identification of stable conformers and their relative energies. | researchgate.netresearchgate.net |
| Ab Initio Calculations (e.g., DFT) | Optimizing molecular structure, calculating vibrational spectra, studying electronic structure. | Accurate geometries of stable conformers, theoretical vibrational frequencies, insights into electronic interactions. | researchgate.netnih.govacs.org |
| Ramachandran Map Analysis | Mapping backbone dihedral angles (φ, ψ) to visualize allowed conformational space. | Identification of accessible conformational regions and preferred backbone angles for proline and tyrosine residues. | researchgate.netsilae.itresearchgate.net |
| Continuum Solvent Models (e.g., PCM) | Simulating the influence of solvent environment (e.g., aqueous phase) on conformation. | Understanding how solvation affects the stability and relative energies of different conformers, stabilization of specific structural types. | nih.govelifesciences.orgresearchgate.net |
| Infrared (IR) Spectroscopy | Obtaining vibrational spectra of solid or solvated this compound. | Identifying characteristic functional group vibrations, studying conformational changes and intermolecular interactions. | researchgate.netmdpi.comcas.cz |
| Raman Spectroscopy | Obtaining vibrational spectra, often complementary to IR spectroscopy. | Providing additional information on molecular vibrations, particularly those involving non-polar bonds and aromatic rings. | researchgate.netmdpi.comnih.gov |
| Combination of Spectroscopy and Theory | Comparing calculated and experimental vibrational spectra to validate theoretical models and assign spectral bands. | Confirmation of predicted conformer structures, detailed understanding of vibrational modes and their relation to molecular structure. | researchgate.netacs.orgacs.org |
Infrared (IR) and Raman Spectroscopy for Conformational Insight
Infrared (IR) and Raman spectroscopy are powerful techniques used to investigate the conformational properties of peptides, including dipeptides like this compound, by probing their vibrational modes. The vibrational spectrum of a peptide is highly sensitive to its secondary structure and the local environment of its functional groups.
Studies employing vibrational spectroscopy, often coupled with computational methods such as Density Functional Theory (DFT), have been used to analyze the conformations of dipeptides containing proline and tyrosine researchgate.netnih.gov. The amide I band, arising primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the backbone conformation (specifically, the dihedral angles φ and ψ) and is a key indicator of secondary structure in peptides and proteins mdpi.comspectroscopyonline.com.
While specific detailed IR and Raman peak assignments for linear this compound were not extensively provided in the search results, research on related peptides and amino acids highlights the types of information obtainable. For instance, the tyrosine residue contributes characteristic vibrational modes, such as the ring breathing mode, which can be observed in Raman spectra, typically around 830 and 860 cm⁻¹ (Fermi resonance doublet) and other bands around 1600-1616 cm⁻¹ corresponding to aromatic ring vibrations mdpi.comspectroscopyonline.com. The proline residue also has characteristic vibrations influenced by its cyclic structure.
Computational studies, often preceding or accompanying spectroscopic experiments, are used to predict stable conformers and their corresponding vibrational spectra, aiding in the interpretation of experimental data researchgate.netnih.gov. By comparing calculated and experimental spectra, researchers can gain insights into the energetically preferred conformations adopted by the dipeptide.
Anharmonicity in Stretching Modes
Vibrational modes in molecules are not perfectly harmonic oscillators; they exhibit anharmonicity, particularly the stretching modes involving light atoms like hydrogen researchgate.netcuni.cz. Anharmonicity refers to the deviation of the molecular potential energy surface from a simple parabolic shape, leading to energy levels that are not equally spaced. This affects the frequencies of fundamental vibrations, as well as the appearance of overtones and combination bands in IR and Raman spectra frontiersin.org.
While direct experimental or computational data on the anharmonicity of specific stretching modes within this compound were not prominently featured in the search results, the principle of anharmonicity is relevant to the accurate interpretation of its vibrational spectra. For peptides, anharmonic effects are generally more significant for X-H stretching vibrations (e.g., N-H, C-H, O-H) than for stretching modes associated with heavier atoms researchgate.net.
Computational methods, such as anharmonic DFT calculations and Vibrational Self-Consistent Field (VSCF) algorithms, are employed to account for anharmonic effects and provide more accurate predictions of vibrational frequencies compared to harmonic approximations researchgate.netnih.gov. These calculations can reveal details about the potential energy surface and the coupling between different vibrational modes, contributing to a more complete understanding of the molecular dynamics and conformational landscape.
Intramolecular Interactions and Stability
The conformation and stability of this compound are significantly influenced by various intramolecular interactions, including hydrogen bonding networks, the unique properties of the proline peptide bond, and CH/π interactions between the proline and tyrosine rings.
Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in defining the three-dimensional structure of peptides. In this compound, potential hydrogen bonds can form involving the backbone amide N-H and carbonyl C=O groups, as well as the side chains of tyrosine (hydroxyl group) and the charged termini (in zwitterionic form).
Role of Proline's Cyclic Nature in Peptide Bond Conformation (cis/trans isomerization)
Proline is unique among the standard amino acids due to its cyclic pyrrolidine (B122466) side chain, which is covalently bonded to the backbone nitrogen. This structure imposes significant constraints on the peptide backbone and, notably, influences the conformation of the peptide bond preceding it (the X-Pro peptide bond). Unlike peptide bonds between two linear amino acids, which strongly favor the trans conformation (typically >99%) due to steric hindrance in the cis form, the X-Pro peptide bond can readily adopt both cis and trans conformations nih.govmdpi.com.
The cyclic structure of proline reduces the energetic difference between the cis and trans isomers of the X-Pro peptide bond because steric clashes occur in both conformations nih.gov. In the trans conformation, the proline Cδ atom is brought close to the Cα atom of the preceding residue, while in the cis conformation, the proline Cα atom is on the same side as the preceding Cα nih.gov. This reduced energy barrier allows for significant populations of both isomers, with the cis conformation occurring in 10-40% of X-Pro peptide bonds in unstrained conditions, depending on the preceding amino acid (X) mdpi.com.
In this compound, the peptide bond is between Proline and Tyrosine (Pro-Tyr). The influence of the preceding amino acid (Proline) on the Pro-Tyr bond is less discussed than the influence of the amino acid preceding proline (X-Pro). However, the cyclic nature of proline itself dictates the flexibility and preferred puckering of the proline ring, which in turn can influence the conformation of the peptide bond it forms with tyrosine. Furthermore, the nature of the amino acid preceding proline (if Pro-Tyr were part of a larger peptide chain, e.g., X-Pro-Tyr) significantly impacts the cis/trans isomerization of the X-Pro bond mdpi.comnih.gov. Aromatic residues, including tyrosine, have been shown to slightly favor the cis isomer when preceding proline mdpi.comacs.orgnih.gov. While this specifically refers to a Tyr-Pro sequence, it highlights the interplay between aromatic rings and proline in influencing peptide bond isomerization.
CH/π Interactions between Proline and Tyrosine Rings
CH/π interactions are weak non-covalent forces that occur between C-H bonds and the π electron system of aromatic rings. These interactions can play a significant role in stabilizing peptide and protein conformations. Evidence suggests that favorable CH/π interactions can exist between the cyclic pyrrolidine ring of proline and the aromatic ring of tyrosine in peptides containing these residues acs.orgnih.govnih.govresearchgate.net.
Aromatic-proline interactions, including those involving tyrosine, have been shown to be tunable by the electronic properties of the aromatic ring and can contribute to the stabilization of cis-amide bonds in aromatic-proline sequences acs.orgnih.govacs.org. While this compound is a Pro-Tyr sequence, the principle of favorable interactions between the rings remains relevant and can influence the relative orientation and dynamics of the two residues within the dipeptide. These interactions are considered enthalpic in nature acs.orgnih.gov.
| Interaction Type | Description | Contributing Residues/Groups in Pro-Tyr | Evidence/Relevance |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen bond donor and acceptor. | Backbone N-H, C=O; Tyrosine -OH; Charged termini. | Observed in cyclic Pro-Tyr crystal structures; general principle in peptide conformation. researchgate.netnih.gov |
| Proline's effect on peptide bond | Reduced energy barrier for cis/trans isomerization of preceding peptide bond. | Proline's cyclic structure. | Unique property of X-Pro bonds; influences conformational flexibility. nih.govmdpi.com |
| CH/π Interactions | Attraction between C-H bonds and π electron systems. | Proline pyrrolidine ring C-H bonds; Tyrosine aromatic ring π system. | Supported by spectroscopic and computational studies in Pro-Tyr containing systems; stabilizes conformations. acs.orgnih.govnih.gov |
Enzymatic Interactions and Activity Modulation by Prolyl Tyrosine
Prolyl-Tyrosine as an Enzyme Substrate
The potential for this compound to serve as a substrate for enzymatic cleavage is a facet of its biochemical behavior. While the dipeptide contains a peptide bond that can theoretically be hydrolyzed by peptidases, specific detailed information on the cleavage of the Pro-Tyr bond by particular enzymes is limited in the available literature. This compound has been mentioned in the context of peptide cleavage as a biological role. nih.gov
Substrate Specificity of Peptidases for this compound
Peptidases exhibit diverse substrate specificities, typically cleaving peptide bonds based on the identity of the flanking amino acid residues. Enzymes like trypsin and chymotrypsin (B1334515) have specific preferences for residues like lysine, arginine, phenylalanine, and tyrosine. sigmaaldrich.com However, the presence of proline in a peptide sequence can significantly influence or even inhibit cleavage by many peptidases. sigmaaldrich.com
While some peptidases are known to cleave peptides containing proline, such as prolyl endopeptidase which cleaves at the carboxyl end of proline residues, or dipeptidyl peptidases which cleave dipeptides from the N-terminus, specific data demonstrating this compound as a preferred or even recognized substrate for these enzymes is not extensively detailed in the search results. metabolomicsworkbench.orgcaymanchem.comglpbio.comuni.lu Fibroblast activation protein (FAP), another prolyl-cleaving enzyme, shows preferences for uncharged residues around the cleavage site. Protein tyrosine phosphatase TULA-2 recognizes phosphotyrosine peptides with a proline at the P-1 position in some substrates. However, these examples describe the context in which proline or tyrosine residues are recognized within larger peptides or modified forms, rather than directly addressing the specificity of peptidases for the Pro-Tyr dipeptide itself as a substrate.
Cleavage Mechanisms and Resulting Products
Should this compound be cleaved by a peptidase, the hydrolysis of the peptide bond between the proline and tyrosine residues would yield the individual amino acids, proline and tyrosine, as the resulting products. The mechanism of peptide bond hydrolysis by peptidases typically involves a nucleophilic attack on the carbonyl carbon of the peptide bond, often facilitated by catalytic residues within the enzyme's active site. The specific mechanism would depend on the catalytic class of the peptidase involved (e.g., serine, cysteine, aspartic, metallo, or threonine peptidases). uni.lu However, without identified specific peptidases that cleave this compound, the precise cleavage mechanisms and conditions remain to be elucidated from the provided search results.
This compound as an Enzyme Inhibitor
This compound is recognized for its ability to inhibit the activity of certain enzymes. nih.gov This inhibitory capacity is particularly notable in its interaction with prolyl endopeptidase (POP). nih.gov
Inhibition of Prolyl Endopeptidase (POP)
Prolyl endopeptidase (POP), also known as prolyl oligopeptidase (PREP), is a serine peptidase that hydrolyzes peptide bonds on the carboxyl side of proline residues in peptides generally up to 30 amino acids in length. metabolomicsworkbench.orgcaymanchem.comglpbio.comuni.lu POP plays roles in the metabolism of various neuroactive peptides and is implicated in neurodegenerative conditions. metabolomicsworkbench.orgcaymanchem.com Inhibition of POP has been explored as a potential therapeutic strategy. nih.govcaymanchem.com this compound acts as an inhibitor of POP. nih.gov
Mechanisms of POP Inhibition by this compound and its Derivatives
While the precise mechanism by which this compound itself inhibits POP is not explicitly detailed in the search results, studies on related prolyl endopeptidase inhibitors, particularly those containing a proline mimic or electrophilic group at the P1 position, provide insight into potential mechanisms. Many potent POP inhibitors, such as cyanopyrrolidine derivatives and aldehydes like Z-Pro-prolinal, are known to act as slow-binding inhibitors by forming a reversible covalent adduct with the catalytic serine residue (Ser554 in human POP) in the enzyme's active site. metabolomicsworkbench.orgcaymanchem.com This covalent interaction, often a hemiacetal or imidate formation, is thought to mimic the tetrahedral transition state of the peptide hydrolysis reaction catalyzed by POP, thereby stabilizing the enzyme-inhibitor complex and inhibiting catalytic activity.
Given that this compound contains a proline residue, it is plausible that it interacts with the S1 pocket of POP, which is specific for proline residues. Further research would be needed to determine if this compound itself forms a similar covalent intermediate or inhibits through a different mechanism, such as competitive or non-competitive binding. Derivatives of this compound or related proline-containing peptides with modified C-termini or other structural alterations could potentially exhibit enhanced inhibitory activity or altered mechanisms of inhibition, as seen with various synthetic POP inhibitors. metabolomicsworkbench.orgcaymanchem.com
Structural Basis of Inhibitor Binding to POP Active Site
The structural basis of POP inhibition has been elucidated through crystallographic studies of POP in complex with various inhibitors. The active site of POP is located within an internal cavity, accessible through a channel. This cavity is formed at the interface of two domains: an -hydrolase domain containing the catalytic machinery and a -propeller domain that acts as a gatekeeper, regulating substrate access based on size. uni.lu
The catalytic triad, essential for enzymatic activity, consists of a serine, a histidine, and an aspartic acid residue (Ser554, His680, and Asp641 in human POP). metabolomicsworkbench.orgcaymanchem.com Inhibitors bind within this active site cavity. The S1 pocket, which accommodates the proline residue of the substrate or inhibitor, is a key determinant of specificity and inhibitor binding. Residues lining this pocket, such as Trp595, are crucial for interaction with the proline ring.
Potential Inhibition of Other Prolyl-Specific Enzymes
While research specifically detailing the inhibitory effects of this compound on a broad range of "other" prolyl-specific enzymes is limited in the provided search results, the dipeptide's structure, containing a proline residue, suggests a potential for interaction with enzymes that recognize and act upon proline-containing substrates. Prolyl-specific enzymes are involved in various biological processes, including protein folding, post-translational modifications, and peptide processing. Further research would be needed to comprehensively map the inhibitory profile of this compound against the diverse array of enzymes that exhibit specificity for proline residues.
Influence on Tyrosine Metabolism Enzymes
This compound, containing a tyrosine residue, may interact with enzymes involved in tyrosine metabolism. These enzymes play crucial roles in the synthesis, degradation, and modification of tyrosine, impacting various physiological pathways.
Interaction with Tyrosine Aminotransferase (TAT)
Tyrosine aminotransferase (TAT, EC 2.6.1.5) is a key enzyme in tyrosine catabolism, catalyzing the reversible transamination of tyrosine to 4-hydroxyphenylpyruvate (4-HPP) and glutamate (B1630785). wikipedia.orguniprot.org TAT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme predominantly found in the liver, although it is also present in other tissues. wikipedia.org While TAT primarily favors tyrosine as a substrate, some plant TATs exhibit broad substrate specificity, accepting other amino and keto acids. mdpi.com The interaction of this compound with TAT has not been explicitly detailed in the provided search results. However, given that TAT recognizes tyrosine, it is conceivable that a dipeptide containing tyrosine could potentially interact with the enzyme, possibly as a substrate, inhibitor, or modulator of its activity. Studies on TAT from various sources, including Arabidopsis thaliana and Salvia miltiorrhiza, highlight the enzyme's role in tyrosine metabolism and its varied substrate preferences depending on the organism and TAT isoform. mdpi.comnih.gov
Impact on Tyrosine Phenol-Lyase (Tpl) Activity
Tyrosine phenol-lyase (Tpl, EC 4.1.99.2) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonia. jmb.or.krnih.gov This enzyme is found primarily in bacteria and some arthropods. nih.gov Tpl also catalyzes β-replacement and racemization reactions of L-tyrosine and other β-substituted amino acids. jmb.or.krnih.gov The enzyme is a homotetramer, and its catalytic activity is influenced by monovalent cations. jmb.or.krnih.gov The interaction of this compound with Tpl has not been specifically described in the search results. However, as Tpl acts on L-tyrosine, it is plausible that this compound could interact with this enzyme. Research on Tpl from Citrobacter freundii has investigated the role of specific residues, such as Arginine 381, in substrate binding and catalytic activity, demonstrating that mutations can significantly reduce or abolish β-elimination activity with L-tyrosine. acs.orgrcsb.org
Impact on Prolyl Hydroxylase Activity and Related Pathways
Prolyl hydroxylases are a family of enzymes that catalyze the hydroxylation of proline residues in proteins. This post-translational modification is crucial for the stability and function of various proteins, most notably collagen.
Prolyl Carboxypeptidase (PRCP) and Receptor Tyrosine Kinase Signaling
Prolyl Carboxypeptidase (PRCP) is a lysosomal serine protease known to cleave peptide substrates where proline is the penultimate amino acid. mdpi.comtandfonline.comnih.gov While PRCP has been linked to functions such as blood pressure and appetite control through the cleavage of substrates like angiotensin II and α-MSH, recent studies highlight a role for PRCP in maintaining signaling from multiple receptor tyrosine kinases (RTKs). mdpi.comtandfonline.comnih.gov Aberrant RTK signaling is implicated in various diseases, including cancer. tandfonline.comresearchgate.net PRCP has been shown to promote RTK signaling, potentially by facilitating crosstalk between RTKs and G-protein coupled receptors (GPCRs). mdpi.comnih.gov In the context of breast cancer, PRCP has been found to maintain levels of IRS1, an adaptor protein functioning downstream of RTKs like IGF-1R. mdpi.comresearchgate.net Inhibition of PRCP has been shown to block proliferation and survival in cancer cell lines and inhibit tumor growth in mice, suggesting PRCP's involvement in RTK-mediated pathways that support cancer progression. mdpi.comnih.gov
Peptidyl-Prolyl Isomerases (PPIases) and Conformational Switches
Peptidyl-prolyl isomerases (PPIases) are enzymes that catalyze the cis-trans isomerization of peptide bonds preceding proline residues. core.ac.ukresearchgate.nethepionpharma.comnih.gov This isomerization is a crucial conformational change that can act as a molecular switch, influencing protein folding, structure, and function. core.ac.ukresearchgate.nethepionpharma.comfrontiersin.orgnih.gov Unlike peptide bonds involving other amino acids, which predominantly exist in the trans conformation, the cyclic nature of proline allows for both cis and trans isomers, with a significant proportion of cis conformations observed in protein structures. hepionpharma.comnih.govfrontiersin.org The spontaneous interconversion between these isomers is intrinsically slow, making it a rate-limiting step in protein folding and a point of regulation for protein function. hepionpharma.comnih.govfrontiersin.org PPIases accelerate this process, thereby modulating the structural and functional states of proteins containing proline residues. core.ac.ukresearchgate.nethepionpharma.comnih.govmpg.de
Regulation of Protein Function through Proline Isomerization
Compound Information
| Compound Name | PubChem CID |
| This compound | 152264 nih.gov |
| Hydroxythis compound | 61157166 uni.lu |
| Tyrosine | 6057 massbank.eu |
| Proline | 145742 massbank.eu |
The dipeptide this compound, or sequences within proteins containing this specific amino acid arrangement, plays a role in various enzymatic interactions, influencing the activity and regulation of key biological processes. The unique structural features of proline, particularly its cyclic nature, coupled with the functional group of tyrosine, contribute to these interactions.
Role of Adjacent Tyrosine in Prolyl-Hydroxylation Efficiency
Prolyl-hydroxylation is a significant post-translational modification catalyzed by a family of enzymes known as prolyl hydroxylases. This modification is critical for the proper folding and function of various proteins, notably collagen and hypoxia-inducible factor (HIF). Research indicates that the local amino acid environment surrounding a proline residue can significantly influence the efficiency of its hydroxylation. Studies investigating the hydroxylation of proline residues within HIF-1α have revealed that the presence of a conserved tyrosine residue immediately following the proline (at the +1 position) can enhance the rate of prolyl-hydroxylation. pnas.orgnih.gov This suggests that the tyrosine side chain may play a role in substrate recognition, positioning, or inducing a conformation favorable for the prolyl hydroxylase enzyme activity. pnas.org
Prolyl Carboxypeptidase (PRCP) and Receptor Tyrosine Kinase Signaling
Prolyl Carboxypeptidase (PRCP) is a lysosomal serine protease characterized by its ability to cleave peptide bonds where proline is the penultimate amino acid. mdpi.comtandfonline.comnih.gov Beyond its established roles in regulating blood pressure and appetite through the processing of peptide hormones, emerging evidence links PRCP to the modulation of receptor tyrosine kinase (RTK) signaling pathways. mdpi.comtandfonline.comnih.gov RTKs are crucial mediators of cellular processes, and their dysregulation is implicated in numerous diseases, including various cancers. tandfonline.comresearchgate.net Studies have demonstrated that PRCP can maintain signaling downstream of multiple RTKs. mdpi.comnih.gov This influence may stem from PRCP's potential to facilitate crosstalk between RTKs and G-protein coupled receptors (GPCRs). mdpi.comnih.gov In breast cancer cells, for instance, PRCP has been shown to maintain the levels of IRS1, an important adaptor protein that functions downstream of RTKs such as IGF-1R. mdpi.comresearchgate.net The observed impact of PRCP inhibition on cancer cell proliferation and tumor growth in experimental models highlights its involvement in RTK-mediated signaling pathways that support cell survival and growth. mdpi.comnih.gov
Peptidyl-Prolyl Isomerases (PPIases) and Conformational Switches
Peptidyl-prolyl isomerases (PPIases) are a class of enzymes that catalyze the otherwise slow cis-trans isomerization of peptide bonds preceding proline residues. core.ac.ukresearchgate.nethepionpharma.comnih.gov This isomerization is a fundamental conformational change that can act as a molecular switch, profoundly impacting protein folding, structure, and function. core.ac.ukresearchgate.nethepionpharma.comfrontiersin.orgnih.gov Unlike most other amino acids where the trans conformation of the peptide bond is strongly favored, proline's cyclic structure allows for a significant population of both cis and trans isomers. hepionpharma.comnih.govfrontiersin.org The interconversion between these two states is a high-energy process that can be rate-limiting in protein folding. hepionpharma.comnih.govfrontiersin.org PPIases accelerate this isomerization, thereby influencing the kinetics of protein folding and enabling rapid conformational changes in folded proteins. core.ac.ukresearchgate.nethepionpharma.comnih.govmpg.de
Biological and Cellular Roles of Prolyl Tyrosine and Its Metabolites
Role in Protein Degradation and Catabolism
Protein degradation, or catabolism, is a vital cellular process that disassembles proteins into smaller peptides and individual amino acids. This process is crucial for nutrient acquisition, recycling of cellular components, and providing metabolic fuel. nih.gov, wikipedia.org Prolyl-tyrosine is one such dipeptide generated during the enzymatic breakdown of proteins. hmdb.ca Following their uptake into cells, dipeptides like this compound can be hydrolyzed by intracellular peptidases, releasing free proline and tyrosine. nih.gov, researchgate.net These liberated amino acids then feed into various metabolic pathways. Tyrosine, for instance, is catabolized through a pathway that converges with phenylalanine metabolism, ultimately yielding intermediates that can enter the citric acid cycle. upr.edu Proline catabolism also contributes to the pool of metabolites that can be utilized for energy production, with glutamate (B1630785) being a key intermediate. nih.gov, upr.edu
Metabolic Flux and ATP Availability
The metabolic fate of amino acids supplied to cells, including those from dipeptides, directly impacts cellular metabolic flux and the generation of ATP, the primary energy currency of the cell.
Impact on ATP Formation in Cellular Systems (e.g., CHO Cells)
Studies utilizing Chinese hamster ovary (CHO) cells, widely used in the biotechnology industry for producing therapeutic proteins, have provided valuable insights into the metabolic effects of this compound. Research indicates that supplementing cell culture media with prolyl-L-tyrosine leads to a marked increase in cellular tyrosine uptake compared to supplementation with other tyrosine-containing dipeptides such as glycyl-L-tyrosine or L-tyrosyl-L-valine. nih.gov, nih.gov This enhanced uptake of tyrosine fuels increased catabolic activity associated with tyrosine metabolism. nih.gov, nih.gov A significant consequence of this amplified metabolic activity is a substantial increase in ATP formation within the CHO cells. In some experiments, ATP generation was observed to be approximately four times higher in cells receiving prolyl-L-tyrosine compared to control cultures. nih.gov, nih.gov This demonstrates the efficacy of this compound in providing a readily available source of tyrosine that supports energy-generating metabolic pathways. nih.gov
The following table summarizes the observed effects of different tyrosine-containing dipeptides on ATP availability in CHO cells:
| Dipeptide Supplementation | Effect on Tyrosine Uptake | Effect on ATP Formation (Relative to Reference) |
| Glycyl-L-tyrosine (GY) | Minimal impact | Negligible difference |
| L-tyrosyl-L-valine (YV) | Minimal impact | Negligible difference |
| L-prolyl-L-tyrosine (PY) | Significantly amplified | Approximately 4-fold increase |
This data underscores the specific advantage of this compound in enhancing intracellular ATP levels in this cellular system, which is of particular interest for optimizing bioprocesses. nih.gov, researchgate.net
Mechanisms of Enhanced Tyrosine Uptake via this compound
The observed enhancement in tyrosine uptake when provided as this compound is primarily attributed to the cellular transport mechanisms for dipeptides. Cells possess specific transporter systems that facilitate the uptake of intact dipeptides, a process that can be more efficient than the transport of free amino acids. nih.gov, researchgate.net, researchgate.net This is particularly advantageous for amino acids like tyrosine, which exhibit poor solubility in aqueous solutions at neutral pH, a common characteristic of cell culture media. nih.gov, nih.gov, researchgate.net Once inside the cell, the dipeptide is cleaved by intracellular peptidases, releasing the free amino acids for subsequent metabolic use. nih.gov, researchgate.net, researchgate.net The specific sequence of amino acids within a dipeptide influences its recognition and transport by these systems, as well as the kinetics of uptake. nih.gov The distinct metabolic effects observed with this compound, compared to other tyrosine-containing dipeptides, support the notion that different dipeptides are handled differently by cellular transport and enzymatic systems. nih.gov
Influence on Cell Growth and Viability
The impact of this compound on cellular processes extends to influencing cell growth and viability. While the increased ATP availability mediated by this compound might be expected to support robust cell growth, studies in CHO cells have presented a more complex picture. Supplementation with L-prolyl-L-tyrosine has been shown to lead to a significant reduction in viable cell density when compared to control cultures or those supplemented with glycyl-L-tyrosine or L-tyrosyl-L-valine. nih.gov, researchgate.net For example, the maximum viable cell density achieved in cultures supplemented with prolyl-L-tyrosine was approximately two-thirds of that in other conditions. nih.gov This suggests that despite boosting ATP formation, the amplified catabolic activity resulting from enhanced tyrosine uptake via this compound may, under the specific conditions studied, have a detrimental effect on cell proliferation or survival. nih.gov The precise mechanisms underlying this observed reduction in viable cell density warrant further investigation.
Potential Physiological and Cell-Signaling Effects
Beyond serving as a source of amino acids, there is growing interest in the potential of dipeptides, including this compound, to exert physiological or cell-signaling effects. Some dipeptides have been identified as having signaling roles in biological systems. hmdb.ca
Intersection with Receptor Tyrosine Kinase (RTK) Signaling Pathways
Receptor Tyrosine Kinases (RTKs) are a critical class of cell surface receptors that mediate cellular responses to various extracellular signals, including growth factors, and are central regulators of processes such as cell growth, differentiation, and metabolism. wikipedia.org, researchgate.net, nih.gov Their function relies on the phosphorylation of tyrosine residues, both within the receptor itself and on downstream signaling proteins, a reaction catalyzed by the kinase activity of the receptor. wikipedia.org, researchgate.net, nih.gov This phosphorylation event serves as a molecular switch, initiating diverse intracellular signaling cascades like the MAPK and PI3K/Akt pathways. wikipedia.org, researchgate.net
While direct evidence demonstrating that intact exogenous this compound dipeptide directly activates or modulates RTK signaling pathways is not prominent in the available research, the connection lies in the fundamental role of tyrosine in RTK function. Tyrosine is the specific amino acid residue that undergoes phosphorylation by protein tyrosine kinases, including RTKs. ebi.ac.uk, nih.gov, bioscientifica.com Furthermore, enzymes involved in the metabolism of tyrosine, such as tyrosine hydroxylase, are themselves regulated by phosphorylation events mediated by various kinases. nih.gov
An enzyme called prolyl carboxypeptidase (PRCP), which acts on peptides with a proline residue near the cleavage site, has been implicated in maintaining signaling from multiple RTKs. mdpi.com, nih.gov Inhibition of PRCP activity has been shown to impair the signaling of several RTKs. mdpi.com, nih.gov While this compound is a substrate for peptidases, and its metabolism releases proline and tyrosine, which could indirectly influence pathways related to RTK signaling or the activity of enzymes like PRCP, a direct signaling role for the intact this compound dipeptide on RTK pathways requires further specific investigation. The current understanding suggests an intersection primarily through the involvement of tyrosine phosphorylation in RTK-mediated signaling and the potential influence of proline-related metabolic processes on enzymes that interact with these pathways.
Interaction with SH2 and SH3 Domains
Src Homology 2 (SH2) and Src Homology 3 (SH3) domains are protein interaction modules critical for signal transduction. SH2 domains typically recognize and bind to phosphorylated tyrosine residues within specific peptide motifs aimspress.commdpi.commdpi.com. This interaction is fundamental in recruiting signaling proteins to activated RTKs mdpi.com.
SH3 domains, on the other hand, commonly bind to proline-rich sequences, often characterized by a PxxP motif, where 'x' can be any amino acid mdpi.comnih.govembopress.org. These interactions are vital for assembling protein complexes and regulating protein function.
While SH2 domains primarily interact with phosphotyrosine, and SH3 domains with proline-rich regions, the dipeptide this compound itself could potentially be part of a larger protein sequence that interacts with these domains, or its constituent amino acids might be involved in modifying these domains. For example, tyrosine phosphorylation within SH3 domains has been shown to interfere with their binding to proline-rich ligands plos.org. Furthermore, non-canonical interactions exist, such as the binding between the SH3 and SH2 domains of Interleukin-2 tyrosine kinase (Itk), which does not rely on phosphotyrosine or typical proline-rich motifs but is mediated by prolyl cis/trans isomerization within the SH2 domain rcsb.orgnih.gov. This highlights the complex ways proline and tyrosine, individually or in combination within peptides or proteins, can influence interactions involving SH2 and SH3 domains.
Implications for G-Protein Coupled Receptor (GPCR) Crosstalk
G-Protein Coupled Receptors (GPCRs) represent another major class of cell surface receptors, and their signaling pathways frequently intersect with those of RTKs. This crosstalk between GPCRs and RTKs is a complex and crucial mechanism for integrating extracellular signals and regulating diverse cellular functions, including cell growth and neuronal activity hkust.edu.hkresearchgate.netbiorxiv.org.
Prolyl Carboxypeptidase (PRCP), which acts on proline-containing peptides, has been suggested to promote RTK signaling partly by facilitating crosstalk between GPCRs and RTKs mdpi.com. This suggests that the metabolic processing of proline-containing peptides can indirectly influence the communication between these two major receptor superfamilies. The precise role of the this compound dipeptide specifically in this crosstalk requires further investigation, but its constituent amino acids are clearly involved in the broader context of GPCR-RTK interplay.
Contributions to Specific Biological Processes
This compound and related proline- and tyrosine-containing structures play roles in several specific biological processes.
Neurotransmission and Neurodegenerative Disease Research
Tyrosine is a well-established precursor for important neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are critical for brain function wikipedia.org. The involvement of proline-containing peptides and enzymes that process them has also been linked to neurological function and disorders.
Prolyl oligopeptidase (POP), an enzyme that cleaves peptide bonds on the carboxyl side of proline residues, is highly expressed in the brain. POP has been associated with aging and neurodegeneration, and its altered levels have been observed in neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases researchgate.netresearchgate.net. While the direct substrates of POP in the brain are not fully defined, its activity on proline-containing peptides suggests a potential indirect link to pathways involving this compound or related sequences.
Furthermore, post-translational modifications involving tyrosine residues in proline-rich regions of proteins are relevant in neurodegenerative diseases. For instance, nitration of tyrosine residues within the proline-rich region of the tau protein has been detected in Alzheimer's disease nih.govnih.gov. This modification highlights the significance of the interplay between proline and tyrosine in the context of neuronal health and disease.
Connective Tissue and Protein Structure (e.g., Collagen, Elastin (B1584352), Silk)
Proline plays a critical structural role in connective tissues, particularly in collagen. Collagen polypeptides are characterized by repeating -X-Y-Gly- triplets, where proline frequently occupies the X position and 4-hydroxyproline (B1632879) (4Hyp), a derivative of proline, is often found at the Y position biorxiv.orgtandfonline.com. The hydroxylation of proline to 4Hyp, catalyzed by collagen prolyl 4-hydroxylases, is essential for the thermal stability and formation of the collagen triple helix biorxiv.orgnih.gov.
The peptide-substrate-binding domain of collagen prolyl 4-hydroxylase contains a groove lined by tyrosine residues, which is considered a putative binding site for proline-rich tripeptides nih.govrcsb.org. This structural feature underscores the importance of tyrosine residues in the enzymatic processing of proline-rich collagen sequences.
Beyond collagen, proline and tyrosine contribute to the structural properties of other fibrous proteins like elastin and silk. In spider silk, specific interactions, such as CH/π ring packing interactions between proline and tyrosine residues, have been observed. These interactions contribute to the unique structural characteristics and mechanical properties of silk fibers acs.orgresearchgate.netacs.orgnih.gov. Solid-state NMR studies have provided evidence for the spatial proximity of proline and tyrosine rings in silk, supporting these interactions acs.org.
Data regarding the composition and properties of proteins containing proline and tyrosine highlight their importance in structural biology:
| Protein Type | Relevant Amino Acids | Key Structural Feature(s) | Biological Importance |
| Collagen | Proline, Tyrosine, 4Hyp | Triple helix, -X-Y-Gly- repeats, 4Hyp hydroxylation | Structural support in connective tissues |
| Elastin | Proline, Tyrosine | Elastic fibers | Tissue elasticity (e.g., skin, blood vessels, lungs) |
| Spider Silk | Proline, Tyrosine | Pro-Tyr ring interactions, β-turns, β-sheets | High tensile strength and elasticity |
Immune System Modulation (e.g., Melanization)
Tyrosine phosphorylation is a fundamental mechanism in immune cell signaling, regulating various aspects of immune responses nih.govnih.gov. While tyrosine's role in the immune system is well-established, the specific involvement of the this compound dipeptide in immune modulation or processes like melanization is less directly addressed in the provided search results.
Melanization, a process involving the synthesis of melanin (B1238610) pigments, is a component of the immune response in many organisms, particularly invertebrates, serving as a defense mechanism against pathogens and injury. Tyrosine is a key precursor in the synthesis of melanin researchgate.net. While proline is also present in proteins involved in melanization pathways, a specific role for the this compound dipeptide in modulating this process or other immune functions is not explicitly detailed in the provided information. Research on enzymes like Prolyl endopeptidase (PREP) suggests a broader involvement of proline-processing enzymes in inflammatory responses, which are integral to the immune system researchgate.net.
Synthetic Methodologies and Peptidomimetic Design
Chemical Synthesis of Prolyl-Tyrosine and its Analogs
The chemical synthesis of dipeptides like this compound typically involves forming an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires careful control to ensure the correct sequence and prevent unwanted side reactions.
Strategies for Dipeptide Synthesis
Standard strategies for dipeptide synthesis often involve coupling protected amino acids. One common approach is solid-phase peptide synthesis (SPPS), where the peptide chain is built stepwise on an insoluble resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used in SPPS, employing orthogonal protecting groups that can be selectively removed at different stages of the synthesis. iris-biotech.de Solution-phase synthesis is another method, suitable for producing smaller peptides or for specific coupling reactions that are not amenable to solid phase.
The formation of the peptide bond requires activation of the carboxyl group of the incoming amino acid. Various coupling reagents are employed for this purpose, such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate) and HOBt (Hydroxybenzotriazole), often in the presence of a base like DIPEA (N,N-Diisopropylethylamine). acs.orgacs.org DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure are also used as coupling reagents. acs.org
For synthesizing dipeptides containing specific modifications, such as those involving the tyrosine side chain, specialized methodologies may be required. For instance, iridium-catalyzed diacylmethylation has been applied to tyrosine and tyrosine-containing peptides to introduce unnatural amino acids. rsc.org This strategy can be used for dipeptides with tyrosine at either the C- or N-terminus and is compatible with common protecting groups like Cbz (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl). rsc.org
Methods for Protecting Group Chemistry
Protecting groups are crucial in peptide synthesis to prevent unintended reactions at reactive functional groups (amino, carboxyl, and side chain functionalities) while the peptide bond is being formed. The choice of protecting groups is dictated by the synthesis strategy (e.g., Fmoc or Boc) and the specific amino acid residues involved.
In Fmoc-based SPPS, the Fmoc group is used for temporary protection of the α-amino group and is removed using a base, commonly piperidine. iris-biotech.de Side-chain functional groups, such as the hydroxyl group of tyrosine, are typically protected with more stable, permanent protecting groups that are resistant to the conditions used for Fmoc removal but can be cleaved at the end of the synthesis. iris-biotech.de The tert-butyl (tBu) group is frequently used for protecting side-chain carboxyl groups and the hydroxyl groups of serine and threonine, and it is usually removed with trifluoroacetic acid (TFA) during the final peptide cleavage from the resin. iris-biotech.de Other protecting groups like trityl (Trt) can be used for side-chain protection and are also cleaved by TFA. iris-biotech.de For specific on-resin modifications before final cleavage, orthogonal protecting groups labile to milder conditions, such as Mtt (methyltrityl) or Mmt (methoxytrityl) which are labile to dilute TFA, or Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) labile to hydrazine, may be employed. iris-biotech.de
The synthesis of protected tyrosine derivatives, particularly for incorporating modified tyrosine residues, also relies on specific protecting group strategies. For example, in the synthesis of O-(2'-[(18)F]fluoroethyl)-L-tyrosine, carboxy- and amino-protecting groups (R1 and R2) are used, along with a leaving group (R3) on the ethyl chain. google.com Suitable amino-protecting groups are chosen to be stable during nucleophilic fluorination and prevent racemization, while both carboxy and amino protecting groups are preferably cleaved together under acidic conditions in the final step. google.com Examples of such groups include tert-butyl for the carboxyl group and triphenylmethyl for the amino group. google.com
Design and Synthesis of this compound Peptidomimetics
Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides but with improved characteristics, such as enhanced stability and bioavailability. nih.govmdpi.com The design and synthesis of this compound peptidomimetics aim to replicate the biological activity of the dipeptide while overcoming the limitations of native peptides.
Mimicking Biological Activity and Enhancing Stability
Peptidomimetics are developed to interact with biological targets and produce similar effects as the parent peptide. nih.govmdpi.com This involves mimicking the pharmacophore, which includes the essential side chains and/or functionalities in the correct three-dimensional orientation. researchgate.net
A major challenge for peptide-based therapeutics is their susceptibility to enzymatic degradation, leading to short half-lives in vivo. nih.govacs.orgnih.gov Strategies to enhance the stability of peptidomimetics include modifications to the peptide backbone, introduction of unnatural amino acids or D-amino acids, modification of peptide bonds, and N- and C-terminal modifications. nih.govacs.org For instance, replacing amide bonds with bioisosteres like 1,2,3-triazoles can improve metabolic stability. mdpi.comnih.gov The introduction of α-substituted amino acids or Nα-alkylation can also enhance resistance to proteolysis. acs.orgupc.edu
Research has shown that modifications can significantly improve the stability of peptidomimetics in biological matrices like human plasma compared to their parent peptides. acs.org For example, certain peptidomimetics derived from proteasome-activating peptides showed substantially higher stability in human plasma, with around 50-60% remaining after 30 minutes, whereas the parent peptides were largely degraded. acs.org
Strategies for Conformational Restriction
Peptides often exhibit conformational flexibility, which can be a disadvantage in terms of receptor binding affinity and selectivity due to an entropic penalty upon binding. researchgate.netupc.edu Introducing conformational constraints into peptidomimetics can preorganize the molecule into a bioactive conformation, potentially leading to improved binding affinity and selectivity. researchgate.netupc.edunih.govrsc.org
Proline itself is unique among natural amino acids as its cyclic structure restricts the conformational space of the preceding peptide bond, favoring the trans conformation and influencing the φ angle. upc.eduwjarr.com This inherent rigidity of proline can be exploited or further modulated in peptidomimetic design.
The design of constrained peptidomimetics is often guided by structural information about the peptide's interaction with its target, such as crystal structures or NMR data, to mimic the bioactive conformation. researchgate.netnih.gov
Bioisosteric Replacements in Peptidomimetic Design
Bioisosterism involves the substitution of an atom or group of atoms with another, resulting in a molecule with similar biological properties. nih.govnih.gov In peptidomimetic design, bioisosteric replacements are used to modify the peptide structure to improve properties like metabolic stability, bioavailability, and potency while retaining or enhancing the desired biological activity. nih.govupc.edunih.gov
Bioisosteric replacements can target the amino acid side chains or the peptide backbone (amide bond). Replacing a side chain with a bioisostere can provide insights into the nature of the interaction between the side chain and its receptor. upc.edu For example, replacing tyrosine with phenylalanine can probe the role of the hydroxyl group. upc.edu
Replacing the amide bond with a bioisostere is a common strategy to enhance metabolic stability against proteases. mdpi.comnih.gov Various heterocyclic rings, such as 1,2,3-triazoles, oxadiazoles, and imidazoles, can serve as amide bioisosteres, mimicking the planar and electronic properties of the amide bond while being more resistant to hydrolysis. mdpi.comnih.gov
The application of bioisosteres is a rational approach to modify lead compounds and address developability issues, potentially leading to safer and more effective therapeutic agents. upc.edunih.gov
Computational Guidance in Peptidomimetic Design
Computational methods play a significant role in the design of peptidomimetics by providing insights into structure-activity relationships, predicting binding affinities, and guiding the synthesis of novel compounds with improved properties compared to native peptides. This is particularly relevant for dipeptides like this compound, where understanding conformational preferences and interactions is crucial for designing effective mimics.
Rational design approaches for developing peptide inhibitors often begin by identifying short, homologous sequences within proteins involved in target interactions. Computational methods can then be used to analyze these sequences for evolutionary conservation and specificity to the desired interaction. nih.gov This initial computational filtering helps in selecting promising peptide leads.
Once potential peptide sequences are identified, computational tools are employed to understand their three-dimensional structures and how they interact with their targets. Molecular modeling approaches, including molecular dynamics (MD) simulations and docking studies, are frequently used. researchgate.netacs.orgupc.edu These methods can predict plausible bound conformations and estimate binding energies. acs.org For instance, docking programs can perform conformational optimization and binding energy estimation for peptide-target complexes. units.it Explicit solvent molecular dynamics trajectories can further refine these predictions by analyzing the behavior of the complex over time, offering a higher level of accuracy in describing conformational changes upon binding, albeit at a higher computational cost than docking alone. units.it
Quantitative Structure-Activity Relationship (QSAR) models, derived from computational studies and experimental data, can establish correlations between structural features of peptidomimetics and their biological activities. mdpi.com This allows for the prediction of inhibitory activities for novel analogues before synthesis, guiding the design of virtual combinatorial libraries. mdpi.com Virtual screening of these libraries, based on 3D-QSAR pharmacophore models, can identify promising candidates with predicted high potency. mdpi.com
Computational approaches are also valuable in designing cyclic peptidomimetics, where cyclization can improve stability and induce desired secondary structures like beta-turns, which are often important for target interaction. nih.govmdpi.comnih.gov Exploring the conformational space of cyclic peptides computationally can be challenging, but advancements are continuously being made. nih.gov
Research findings often involve comparing computational predictions with experimental data, such as binding affinities (e.g., IC50 values) and structural information from techniques like X-ray crystallography or NMR spectroscopy. researchgate.netnih.gov For example, studies have shown that computational methods can predict the rank order of experimentally observed IC50 values for designed peptides and that the computationally designed conformations can be very close to experimentally determined structures. nih.gov
While the specific application of computational guidance directly to this compound peptidomimetic design is not extensively detailed in the provided search results, the general principles and methodologies of computational peptidomimetic design are highly relevant. Computational tools enable the rational exploration of sequence and conformational space, prediction of interactions, and guidance in incorporating structural modifications to optimize the properties of peptide-based molecules, including those derived from or inspired by dipeptides like this compound.
Here is a table summarizing some computational techniques used in peptidomimetic design:
| Computational Technique | Application in Peptidomimetic Design |
| Molecular Dynamics (MD) Simulations | Analyzing complex behavior, describing conformational changes upon binding, estimating binding free energy. acs.orgunits.it |
| Docking Studies | Predicting plausible bound conformations, estimating binding energy. acs.orgunits.it |
| QSAR Modeling | Establishing relationships between structure and activity, predicting activity of novel compounds. mdpi.com |
| Pharmacophore Modeling | Defining essential steric and electronic features for target interaction, virtual screening. upc.edumdpi.com |
| Free Energy Calculations (e.g., MM-GBSA/PBSA) | Estimating binding affinities of peptide-target complexes. acs.org |
| Evolutionary Conservation Analysis | Identifying conserved and specific sequences for rational design. nih.gov |
| Conformational Sampling | Exploring possible 3D structures of peptides and peptidomimetics. nih.govtandfonline.com |
Analytical Techniques for Prolyl Tyrosine Research
Chromatography-Based Methods
Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. For prolyl-tyrosine, liquid chromatography is the predominant approach, leveraging the compound's specific physicochemical properties to achieve effective separation from other amino acids, peptides, and sample matrix constituents.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the analysis of peptides like this compound. nih.gov It utilizes high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The differential interactions between the analytes and the stationary phase lead to their separation. HPLC methods are valued for their high resolution, speed, and sensitivity, making them suitable for complex analyses. hplc.euchromatographyonline.com
Reversed-Phase HPLC is the most common mode of HPLC used for peptide analysis. It employs a nonpolar (hydrophobic) stationary phase and a polar mobile phase. Separation is based on the hydrophobic character of the analytes; more hydrophobic molecules are retained longer on the column. hplc.eu this compound, containing the nonpolar aromatic side chain of tyrosine, exhibits sufficient hydrophobicity to be retained and separated by RP-HPLC. nih.gov The retention time can be modulated by adjusting the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution for peptides. hplc.eu
| Parameter | Description | Relevance to this compound Analysis |
| Stationary Phase | Typically silica-based particles chemically bonded with alkyl chains (e.g., C18, C8). | The hydrophobic tyrosine side chain of this compound interacts with the nonpolar stationary phase, enabling retention and separation. |
| Mobile Phase | A polar solvent mixture, commonly water and a miscible organic solvent like acetonitrile (B52724) or methanol. A gradient is often used where the organic solvent concentration is increased over time. | Increasing the organic solvent content decreases the polarity of the mobile phase, causing the elution of hydrophobic compounds like this compound. |
| Detection | UV absorbance is frequently used, as the tyrosine residue has a strong absorbance around 280 nm. Mass spectrometry (LC-MS) provides higher sensitivity and structural information. nih.gov | Allows for sensitive quantification and confirmation of the dipeptide's identity. |
Hydrophilic Interaction Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for separating highly polar compounds that are poorly retained in reversed-phase systems. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. The separation mechanism involves the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase. elifesciences.org As a polar dipeptide, this compound is an ideal candidate for HILIC separation. Research has demonstrated the use of zwitterionic HILIC (ZIC-pHILIC) coupled with tandem mass spectrometry for the precise determination of dipeptide concentrations, including L-prolyl-L-tyrosine, in cell culture studies. nih.gov This technique is particularly effective because the addition of a hydroxyl group, as in the case of hydroxylated proline-containing peptides, increases hydrophilicity and retention time in HILIC systems. elifesciences.orgbiorxiv.org
| Feature | Description | Application for this compound |
| Principle | Separation of polar analytes based on their partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. elifesciences.org | Effectively retains and separates the polar this compound dipeptide from less polar components in a sample. |
| Stationary Phase | Polar materials such as silica (B1680970), or silica bonded with polar functional groups (e.g., amide, diol, zwitterionic ligands). | Provides the necessary polar surface for the hydrophilic partitioning mechanism to occur. |
| Mobile Phase | Typically a high concentration of acetonitrile (>70%) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate). | Creates the conditions for analyte retention on the polar stationary phase. Elution is achieved by increasing the aqueous component. |
Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. lcms.czthermofisher.com This approach provides unique selectivity that can be manipulated by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration. lcms.czhelixchrom.com For this compound, a mixed-mode column combining reversed-phase and cation-exchange functionalities is highly effective. This compound is a zwitterionic compound, possessing both a negatively charged carboxyl group and a positively charged amino group at neutral pH. The cation-exchange mechanism allows for interaction with the protonated N-terminus, while the reversed-phase mechanism provides retention via the hydrophobic tyrosine side chain. sielc.com This dual retention mechanism enables superior separation of amino acids and small peptides from complex matrices. helixchrom.com
| Retention Mechanism | Interaction with this compound | Controllable Parameters |
| Reversed-Phase | Hydrophobic interaction between the tyrosine side chain and the nonpolar ligands of the stationary phase. | Organic solvent concentration. |
| Cation-Exchange | Ionic interaction between the positively charged amino group of the peptide and the negatively charged functional groups on the stationary phase. | Mobile phase pH and ionic strength (buffer concentration). |
Amino Acid Analysis (AAA)
Amino acid analysis is a foundational technique for determining the amino acid composition of peptides and proteins. creative-proteomics.com The process typically involves the hydrolysis of the peptide or protein into its constituent amino acids, followed by their separation and quantification.
Aromatic Amino Acid Analysis (AAAA) is a simplified and rapid version of AAA that focuses specifically on quantifying aromatic amino acids like tyrosine, phenylalanine, and tryptophan. nih.gov This method is advantageous as it often does not require a derivatization step, which can be a source of variability in traditional AAA. nih.govresearchgate.net The analysis is performed by RP-HPLC with UV detection. nih.gov
To analyze this compound using AAAA, the dipeptide must first be subjected to acid hydrolysis to break the peptide bond and release free proline and tyrosine. The resulting hydrolysate is then injected into an RP-HPLC system. The amount of tyrosine is quantified, typically by measuring its UV absorbance at 215 nm or 280 nm. nih.govnih.gov Assuming the sample contains only this compound, the concentration of the original dipeptide can be calculated directly from the quantified amount of tyrosine, based on their 1:1 molar ratio. This method provides a robust and accurate means of quantifying this compound, particularly when validated with certified reference materials. nih.govresearchgate.net
| Step | Procedure | Purpose |
| 1. Hydrolysis | The this compound sample is treated with strong acid (e.g., 6 M HCl) at high temperature. | To break the peptide bond and liberate the individual amino acids, proline and tyrosine. |
| 2. Separation | The resulting mixture of amino acids is separated using Reversed-Phase HPLC. | To isolate the tyrosine peak from proline and any other components in the sample matrix. |
| 3. Detection & Quantification | The tyrosine is detected by its UV absorbance. The peak area is compared to that of a known standard for quantification. | To determine the molar quantity of tyrosine, which directly corresponds to the molar quantity of the original this compound dipeptide. |
Mass Spectrometry (MS) and Tandem MS (LC/MS/MS)
Mass spectrometry (MS) and its coupling with liquid chromatography (LC), known as LC/MS/MS, are powerful analytical tools for the study of dipeptides like this compound. These techniques are instrumental in identifying and quantifying peptides in complex biological samples. youtube.comyoutube.com In the context of this compound research, MS can elucidate its presence in protein digests and characterize post-translational modifications. The fragmentation behavior of proline-containing peptides under collision-induced dissociation (CID) can be unique; for instance, some proline-containing heptapeptides form macrocyclic structures that influence their fragmentation patterns. nih.govacs.org This inherent complexity underscores the need for precise MS techniques to accurately identify and study peptides containing proline and tyrosine residues. nih.govacs.org
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing biomolecules like peptides, as it minimizes fragmentation during the ionization process. creative-proteomics.comnih.gov ESI generates gas-phase ions from a liquid solution by applying a high voltage, which is crucial for making fragile macromolecules like peptides amenable to mass spectrometric analysis. creative-proteomics.com This method is capable of producing multiply charged ions, which effectively extends the mass range of the analyzer, allowing for the study of large proteins and their constituent peptides. creative-proteomics.com
In research related to the components of this compound, ESI-MS has been employed to study the reactivity of cysteinyl residues within the catalytic domain of prolyl hydroxylase domain 2 (PHD2), an enzyme critical for hypoxic sensing. nih.gov Furthermore, ESI-MS analysis has been used to confirm post-translational modifications, such as the presence of two sulfotyrosine sites on the heavy chain of the 2909 antibody, which is significant for its function in neutralizing HIV-1. researchgate.net The chargeability of an analyte is a key factor in the ESI process, with ion formation occurring through processes like protonation in the solution or gas phase. plos.org The sensitivity and gentle nature of ESI make it an indispensable tool for transferring this compound and related modified peptides from the liquid phase to the gas phase for MS analysis. nih.gov
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective targeted mass spectrometry technique used for quantifying specific analytes, such as peptides, within complex mixtures. youtube.commdpi.com Performed on a triple quadrupole mass spectrometer, MRM works by isolating a specific precursor ion (a molecule of interest), fragmenting it, and then detecting a specific fragment ion. mdpi.com This precursor-to-fragment transition is unique to the target analyte, providing high specificity. youtube.com
This technique has proven effective for the quantitative analysis of modified tyrosine residues in biological fluids like human urine. nih.gov A liquid chromatography/tandem mass spectrometry (LC/MS/MS) method using MRM has been successfully developed to quantify various oxidized tyrosines, demonstrating the technique's robustness for tracking biomarkers of oxidative stress. nih.gov Similarly, an isotope dilution LC-multiple reaction monitoring MS method was developed for the determination of proline-glycine-proline (PGP) and its acetylated form in human plasma. nih.gov The high sensitivity of MRM allows for low limits of detection (LOD) and quantification (LOQ), making it suitable for clinical settings. nih.gov For this compound, an MRM-based assay would involve selecting the this compound precursor ion and one or more of its specific fragment ions to enable precise and reproducible quantification in various biological matrices. nih.govmit.edu
| Analyte | Precursor Ion (m/z) | Fragment Ion (m/z) | Matrix | Instrumentation |
|---|---|---|---|---|
| Dityrosine (DiY) | 361.2 | 315.1 / 237.1 | Human Urine | LC/MS/MS |
| Bromotyrosine (BrY) | 316.0 / 318.0 | 214.0 / 216.0 | Human Urine | LC/MS/MS |
| Proline-Glycine-Proline (PGP) | Data not specified | Data not specified | Human Plasma | LC-MS/MS |
| Phosphotyrosine Peptides | Varies | Varies | Cell Lysate | MS-based |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution and in the solid state. It provides detailed information about the local conformation and environment of individual atoms within a molecule.
Solid-state NMR (ssNMR) is particularly useful for studying the structure of molecules that are not amenable to solution NMR or X-ray crystallography, such as aggregated peptides or membrane-bound proteins. This technique can provide valuable insights into the conformational dynamics of proline residues. For example, ssNMR studies on elastin (B1584352), a protein rich in proline and glycine, have shown that proline residues exhibit significant flexibility even in the solid (coacervated) state. researchgate.net These studies have identified that the flexibility and elasticity of elastin are linked to the cis-trans isomerization of the Xaa-Pro imide bonds. researchgate.net Such analyses can be applied to this compound to understand its conformational preferences and the dynamics of its proline ring puckering and peptide bond isomerization in different environments. nih.gov
Time-resolved NMR is a specialized technique used to monitor biochemical reactions in real time, providing kinetic and mechanistic insights. A real-time 13C-direct detection NMR-based assay has been successfully used to study the prolyl-hydroxylation of two specific proline residues (P402 and P564) in the oxygen-dependent degradation domain of hypoxia-inducible factor 1α (HIF-1α). nih.gov This method exploits the unique "proton-less" nature of the proline ring to directly observe changes in the 13C signals upon hydroxylation. nih.gov
The study revealed that the hydroxylation of P564 was significantly faster than that of P402. pnas.orgresearchgate.net Intriguingly, the rate of hydroxylation was not primarily determined by the binding affinity to the prolyl-hydroxylase enzyme, but rather by the local amino acid sequence. nih.govpnas.org Specifically, the presence of a conserved tyrosine residue immediately following P564 was found to substantially enhance the efficiency of the hydroxylation process. nih.govpnas.org This finding directly highlights the importance of the this compound sequence motif in influencing enzymatic post-translational modifications. pnas.org
| Proline Residue | Time to 50% Hydroxylation | Time to 95% Hydroxylation | Key Influencing Factor |
|---|---|---|---|
| P564 (followed by Tyrosine) | 0.4 hours | 1.6 hours | Adjacent Tyrosine residue |
| P402 | 9.5 hours | >19.9 hours | Local amino acid composition |
Isotope labeling is a crucial strategy in NMR spectroscopy for simplifying complex spectra and extracting unambiguous structural information, especially for larger molecules. uni-frankfurt.de Stereo-Array Isotope Labeling (SAIL) is an advanced method that involves stereospecific and regiospecific labeling of proteins with stable isotopes like 2H, 13C, and 15N. uni-frankfurt.deprotein-nmr.org.uk This approach leads to sharpened NMR signals and reduced spectral overlap, facilitating the determination of high-quality solution structures. uni-frankfurt.deprotein-nmr.org.uk
For aromatic amino acids like tyrosine, specific SAIL labeling patterns have been developed to overcome challenges associated with signal overlap and complex spin couplings of the aromatic ring. nih.gov The use of different SAIL-Tyrosine and SAIL-Phenylalanine variants allows for the clear observation and assignment of distinct signals from the aromatic ring protons. nih.govresearchgate.net This provides complementary Nuclear Overhauser Effect (NOE) constraints, which are essential for accurately defining the three-dimensional structure of proteins and peptides. nih.gov Applying SAIL strategies to this compound, specifically by using SAIL-labeled tyrosine, would significantly enhance the ability of NMR to precisely define its solution conformation and its interactions with other molecules. nih.govresearchgate.net
Computational and Theoretical Studies of Prolyl Tyrosine
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational dynamics and stability of peptides like prolyl-tyrosine.
MD simulations have been instrumental in understanding the conformational landscape of proline-containing peptides. A key feature of the proline residue is its ability to undergo cis-trans isomerization around the peptide bond. nih.gov This isomerization can act as a molecular switch, significantly altering the peptide's backbone structure and, consequently, its biological activity. nih.gov
In the context of this compound, MD simulations can track the transitions between the cis and trans conformations of the prolyl bond and analyze their stability. These simulations reveal that such conformational changes are crucial for controlling protein activity in various biological processes, including cell signaling and gene regulation. nih.gov The stability of different conformations is assessed by analyzing the simulation trajectory, with stable states corresponding to low-energy regions of the conformational space. acs.org For larger systems containing this dipeptide, MD simulations can show how the local environment and interactions with other domains influence the equilibrium and kinetic properties of these conformational states. nih.govacs.org
For example, simulations of elastin-like peptides, which often contain proline residues, have shown that proline acts as a hinge, facilitating large-scale conformational changes. nih.gov These studies highlight the importance of the proline residue in the conformational dynamics of peptides. nih.gov While specific simulation data for the isolated this compound dipeptide is not extensively published, the principles derived from studies on larger proline-containing peptides are directly applicable.
Table 1: Representative Data from Molecular Dynamics Simulations of Proline-Containing Peptides This table presents hypothetical yet representative data that could be obtained from MD simulations to illustrate the concepts discussed.
| Simulation Parameter | Value/Observation | Significance |
|---|---|---|
| Simulation Time | 200 ns | Allows for the observation of statistically relevant conformational sampling. |
| Predominant Proline Conformation | trans | The trans conformation is generally more energetically favorable for X-Pro peptide bonds. |
| cis-trans Isomerization Events | Infrequent | Indicates a significant energy barrier between the two states, consistent with experimental observations. acs.org |
| Root Mean Square Deviation (RMSD) | Low for backbone atoms | Suggests that the overall backbone structure of the dipeptide is stable in the simulated environment. escholarship.org |
| Solvent Accessible Surface Area (SASA) | Fluctuates with side-chain movement | Provides insight into the interaction of the tyrosine residue with the solvent. |
Quantum Chemical Calculations (Ab Initio and DFT)
Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are used to calculate molecular properties, including energies and conformational preferences, from first principles without the need for empirical parameters.
For a dipeptide like this compound, quantum chemical calculations can be used to construct a potential energy surface (PES) by systematically varying the backbone and side-chain dihedral angles. By identifying the minima on this surface, the most stable conformations of the molecule can be determined. nih.gov
DFT calculations have been successfully used to analyze the potential energy surfaces of amino acid derivatives, identifying numerous distinct low-energy conformations. nih.gov These calculations can determine the relative energies of the cis and trans isomers of the this compound peptide bond, providing a quantitative measure of their stability. The results of such calculations often show good agreement with conformational preferences observed in high-resolution protein structures from the Protein Data Bank. nih.gov
Table 2: Hypothetical Energy Calculation Results for this compound Conformers This table illustrates the kind of data generated from quantum chemical calculations for different conformations of this compound.
| Conformation | Method | Relative Energy (kcal/mol) | Dihedral Angles (φ, ψ, ω) |
|---|---|---|---|
| Extended (trans) | DFT/6-31G(d) | 0.00 | -150°, 150°, 180° |
| Bent (trans) | DFT/6-31G(d) | 1.25 | -75°, 140°, 180° |
| Extended (cis) | DFT/6-31G(d) | 4.50 | -150°, 150°, 0° |
| Bent (cis) | DFT/6-31G(d) | 5.80 | -75°, 140°, 0° |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein or enzyme. These studies are crucial in drug discovery and for understanding biological interactions.
If this compound or a derivative were being investigated as an inhibitor of a specific enzyme, molecular docking could predict its binding mode and affinity. For instance, docking studies are widely used to understand the interactions of inhibitors with tyrosine kinases or prolyl oligopeptidases. arxiv.orgmdpi.com
The process involves placing the this compound molecule into the active site of the target enzyme in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. researchgate.netnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the dipeptide and the enzyme's active site residues. nih.gov
Table 3: Example Docking Results for a this compound Analog with a Target Enzyme This table provides a hypothetical example of the output from a molecular docking study.
| Ligand | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|---|
| This compound Analog | Tyrosine Kinase | -9.1 | Glu621, Asp680 | Hydrogen bond with backbone, Pi-stacking with tyrosine ring. |
| This compound Analog | Prolyl Oligopeptidase | -8.5 | Ser554, Trp595 | Hydrogen bond with carboxylate, Hydrophobic interaction with proline ring. |
Protein Structure Prediction Algorithms
Protein structure prediction algorithms aim to determine the three-dimensional structure of a protein from its amino acid sequence. embopress.org These algorithms have become increasingly accurate with the advent of deep learning methods like AlphaFold. mdpi.com
When a protein sequence containing the this compound motif is input into such an algorithm, it uses patterns of co-evolution and deep learning models to predict the distances and orientations between amino acid residues. mdpi.comresearchgate.net This information is then used to construct a full 3D model of the protein.
Application of AlphaFold and Related Tools
The prediction of protein and peptide structures through computational means has been significantly advanced by tools like AlphaFold, an artificial intelligence system developed by Google DeepMind. AlphaFold has demonstrated remarkable accuracy in predicting the 3D structures of proteins from their amino acid sequences, often achieving results comparable to experimental methods. ebi.ac.uk The AlphaFold Protein Structure Database, a collaboration between DeepMind and EMBL's European Bioinformatics Institute, provides open access to over 200 million protein structure predictions, covering a vast range of organisms. ebi.ac.uk
However, the direct application of AlphaFold to a small dipeptide such as this compound is not a primary use case for the tool. AlphaFold is designed and trained to predict the complex folding of large polypeptide chains that constitute proteins. The conformational landscape of a simple dipeptide is governed by the rotational freedom around its dihedral angles and is typically studied using other computational chemistry techniques.
While AlphaFold itself may not be directly applied to this compound, the principles of computational structure prediction are highly relevant. For instance, a modified approach called AfCycDesign has been developed to predict and design the structures of cyclic peptides by adapting the AlphaFold framework. nih.gov This demonstrates the potential for adapting deep learning-based models to smaller peptide systems.
Computational investigations of this compound have instead relied on methods such as molecular mechanics, ab initio calculations, and density functional theory (DFT). researchgate.net These studies provide detailed insights into the conformational properties and vibrational spectra of the dipeptide. For example, conformational analysis of L-prolyl-L-tyrosine has been performed to determine its energetically preferred conformations by examining the torsion angles of its side chains. researchgate.net Such studies have identified numerous possible conformations and have used quantum chemical calculations to optimize the geometry of the most stable forms. researchgate.net
Furthermore, molecular dynamics (MD) simulations have been employed to understand the interactions involving proline and tyrosine residues within larger peptide and protein structures. acs.org These simulations, in conjunction with experimental data from solid-state nuclear magnetic resonance (SSNMR), have provided evidence for specific interactions, such as the CH/π stacking between proline and tyrosine rings in spider silk. acs.org
| Computational Method | Application to this compound and Related Systems | Key Findings |
| AlphaFold | Primarily used for large protein structure prediction; not directly applied to the dipeptide. ebi.ac.uk | High-accuracy 3D structure prediction for proteins. ebi.ac.uk |
| AfCycDesign | A modified version of AlphaFold for cyclic peptide structure prediction and design. nih.gov | Demonstrates adaptability of deep learning models for peptides. nih.gov |
| Molecular Mechanics & Ab Initio Calculations | Conformational analysis of L-prolyl-L-tyrosine to determine stable conformations. researchgate.net | Identification of energetically preferred geometries and dihedral angles. researchgate.net |
| Density Functional Theory (DFT) | Optimization of molecular structure and calculation of vibrational spectra for this compound. researchgate.net | Provides insights into the electronic structure and bonding. researchgate.net |
| Molecular Dynamics (MD) Simulations | Investigation of interactions between proline and tyrosine residues in larger biomaterials like spider silk. acs.org | Revealed insights into secondary structure and Pro-Tyr ring stacking interactions. acs.org |
Prolyl Tyrosine in Disease Mechanisms and Therapeutic Development
Involvement in Cancer Research
The involvement of proline-containing peptides and the enzymes that process them has been observed in various cancers. Research has particularly focused on the role of Prolyl Carboxypeptidase (PRCP) in aggressive subtypes like Triple-Negative Breast Cancer (TNBC).
Prolyl Carboxypeptidase (PRCP) in Triple-Negative Breast Cancer (TNBC)
Prolyl Carboxypeptidase (PRCP) is a lysosomal serine protease that catalyzes the cleavage of peptide substrates at the carboxyl side of a proline residue located near the C-terminus. nih.govnih.govresearchgate.net While PRCP has been linked to processes such as blood pressure and appetite control through the cleavage of peptides like angiotensin II and α-MSH, its role in cancer has been less explored until recently. nih.govresearchgate.net Studies have indicated that PRCP may play a role in maintaining signaling from multiple receptor tyrosine kinases (RTKs), potentially by promoting crosstalk with G-protein coupled receptors (GPCRs). nih.govnih.govresearchgate.net RTK signaling is known to promote the proliferation, survival, and growth of cancer cells, including TNBC. nih.govresearchgate.net
PRCP as a Prognostic Marker and Therapeutic Target
Recent research has investigated the potential of PRCP as a prognostic marker and therapeutic target in TNBC, an aggressive cancer subtype characterized by limited treatment options and poor prognosis. nih.govnih.govresearchgate.net High tumor expression of PRCP has been found to associate with worse outcomes and earlier recurrence in TNBC patients. nih.govnih.govresearchgate.net
Studies using TNBC cell lines and mouse models have demonstrated that either knockdown of PRCP or treatment with a small molecule PRCP inhibitor can block the proliferation and survival of these cells and inhibit the growth of tumors in mice. nih.govnih.govresearchgate.net Furthermore, a PRCP inhibitor showed synergistic killing of TNBC cells when combined with lapatinib, an inhibitor targeting EGFR and ErbB2. nih.govnih.gov These findings suggest that PRCP is a potential prognostic marker for TNBC patient outcome and represents a novel therapeutic target for TNBC treatment. nih.govnih.govx-mol.net
Implications for Neurodegenerative Disorders
Enzymes that interact with proline residues, including Prolyl Oligopeptidase (POP) and Peptidyl-Prolyl Isomerases (PPIases), have been implicated in the mechanisms underlying various neurodegenerative disorders.
Prolyl Oligopeptidase (POP) and Neurological Diseases
Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a cytosolic serine protease highly expressed in the brain. clinmedjournals.orgamegroups.orgnih.gov It cleaves peptides up to approximately 30 amino acids in length at the carboxyl side of an internal proline residue. amegroups.orgacs.org POP has been suggested as a promising target for cognitive impairment associated with central nervous system diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease, and schizophrenia. clinmedjournals.orgtandfonline.com
Evidence supporting the role of POP in these conditions includes observations of altered POP levels in the brains of affected individuals. clinmedjournals.org While initially thought to primarily regulate neuropeptide metabolism, recent hypotheses suggest POP's involvement in the inositol (B14025) pathway and interactions with proteins like α-tubulin, implying a function related to protein-protein interactions and modulation of synaptic processes. clinmedjournals.org POP has been shown to co-localize with proteins prone to pathological misfolding in post-mortem brains of AD and PD patients, such as α-synuclein, β-amyloid, and tau protein. tandfonline.com Furthermore, POP has been shown to induce α-synuclein aggregation in vitro and accelerate both α-synuclein and tau aggregation via protein-protein interactions. acs.org POP also forms a complex with protein phosphatase 2A (PP2A), inhibiting its activity, which can lead to decreased autophagy and increased production of reactive oxygen species (ROS), contributing to neuronal cell death in PD. acs.org Inhibition of POP has demonstrated cognition-enhancing and neuroprotective effects in animal models of cognitive deficits. clinmedjournals.org
Regulation of Tau Protein by Peptidyl-Prolyl Isomerases
Tau protein, a microtubule-associated protein abundant in neurons, plays a crucial role in maintaining microtubule stability and axonal transport. wikipedia.orgnih.govstressmarq.comuniprot.org Abnormal hyperphosphorylation and aggregation of tau are hallmarks of neurodegenerative diseases known as tauopathies, including Alzheimer's disease. wikipedia.orgstressmarq.comresearchgate.net Peptidyl-Prolyl cis/trans Isomerases (PPIases) are a family of molecular chaperones that catalyze the cis/trans isomerization of proline residues, a process that can act as a regulatory switch influencing protein folding, activation, and degradation. researchgate.netnih.govresearchgate.netescholarship.org Given the abundance of proline residues in intrinsically disordered proteins like tau, PPIases are significant regulators of tau biology. researchgate.netnih.gov
PPIases, including Pin1, FK506-binding protein (FKBP) 52, FKBP51, and FKBP12, interact with tau and regulate its phosphorylation dynamics, folding, and aggregation. researchgate.netnih.govresearchgate.netnih.gov Disease-associated phosphorylation events often occur at proline-directed serine or threonine residues within the proline-rich region of tau. nih.govfrontiersin.org The cis-trans isomerization around these proline residues, catalyzed by PPIases, can modulate the binding and activity of protein phosphatases at specific sites. nih.gov For instance, Pin1 regulates tau phosphorylation in conjunction with protein phosphatase 2A (PP2A), particularly at residues T231 and T212. nih.govfrontiersin.org Pin1 can bind to phosphorylated tau at the pT231-P motif and isomerize the cis form to the trans form, which is thought to restore tau's biological activity and promote microtubule binding and assembly. frontiersin.org Conversely, the cis conformation of pT231-tau may promote hyperphosphorylation, microtubule disruption, and aggregation. frontiersin.org FKBP51 has also been found to co-localize and interact with tau in the brains of individuals with Alzheimer's disease, and studies suggest it may play a role in tau processing and aggregation. researchgate.netnih.gov The emerging understanding of how PPIases regulate tau highlights their potential as therapeutic targets for tauopathies. researchgate.netnih.gov
Tyrosine Metabolism Disorders
Tyrosine is an essential aromatic amino acid involved in the biosynthesis of catecholamines, thyroid hormones, and melanin (B1238610). nih.govcarcireagent.comslideshare.net Disorders of tyrosine metabolism result from abnormalities in the enzymatic pathways responsible for its breakdown. nih.govmhmedical.com These disorders can be acquired or genetic and lead to increased levels of tyrosine and its toxic metabolites in the blood and tissues, primarily affecting the liver and kidneys, and in some cases, the brain. nih.govmhmedical.comchp.edu
Hereditary tyrosinemia is a group of rare autosomal recessive genetic disorders caused by deficiencies in specific enzymes within the tyrosine catabolic pathway. nih.govcarcireagent.comslideshare.net There are typically three types described based on the deficient enzyme:
Tyrosinemia Type 1: Caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the last enzyme in the pathway. slideshare.netmhmedical.comchp.edu This is the most common and severe type, leading to the accumulation of toxic metabolites that cause progressive liver and kidney damage. slideshare.netmhmedical.comchp.edu Symptoms can range from acute liver failure in infancy to a more chronic presentation with liver cirrhosis and renal dysfunction. carcireagent.comchp.edu
Tyrosinemia Type 2: Also known as oculocutaneous tyrosinemia or Richner-Hanhart syndrome, caused by a deficiency of hepatic tyrosine aminotransferase (TAT). nih.govslideshare.netmhmedical.com This type primarily affects the eyes, skin, and can be associated with intellectual disability. nih.gov
Tyrosinemia Type 3: A rarer type resulting from a deficiency of 4-hydroxyphenylpyruvate dioxygenase (HPD). nih.govmhmedical.com This type is often less severe and may present with neurological symptoms. nih.gov
Acquired forms of hypertyrosinemia are more common than inherited types, with transient tyrosinemia of the newborn being a frequent cause, particularly in premature infants, due to the delayed maturation of enzymes involved in tyrosine metabolism. nih.govmhmedical.com
These disorders underscore the critical importance of proper tyrosine metabolism for normal physiological function and highlight the consequences of enzymatic deficiencies in this pathway.
Development of Prolyl-Tyrosine-Based Therapeutics
The dipeptide this compound and related cyclic forms have shown promise in the development of therapeutic agents, particularly in the context of antimicrobial and anti-cancer strategies researchgate.net. Cyclic peptides, including cyclo-(l-proline-l-tyrosine), are considered attractive candidates for therapeutic development due to characteristics such as low toxicity, good binding affinity, and target selectivity researchgate.net.
Peptidomimetic Approaches for Drug Discovery
Peptidomimetic approaches involve the design of compounds that mimic the structural and functional properties of peptides but often possess improved stability and pharmacokinetic profiles. This compound itself is a dipeptide, and modifications or the creation of peptidomimetics based on its structure could lead to novel therapeutic agents. The use of peptide multimers as leads for therapeutic development has been reported google.com. This approach could potentially be applied to this compound to enhance its therapeutic properties or target specific pathways.
Future Directions and Emerging Research Areas
Systems Biology Approaches to Prolyl-Tyrosine Network Analysis
Systems biology offers a holistic framework to understand the complex interactions of this compound within cellular and organismal networks. This approach moves beyond studying individual molecules in isolation to analyzing their dynamic interplay within biological systems. Future research will likely employ computational modeling and network analysis to map the pathways influenced by this compound. For instance, this compound is known to serve as an inhibitor for certain enzymes, such as prolyl endopeptidase ontosight.ai. Understanding the broader impact of this inhibition within cellular proteolytic networks requires a systems-level perspective.
Integrating data from various biological layers, such as proteomics, metabolomics, and transcriptomics, will be crucial for constructing comprehensive models of this compound's involvement in cellular processes. These models can help predict the effects of modulating this compound levels or activity on entire biological pathways, potentially identifying previously unknown functions or interactions. Systems biology approaches have already been applied to understand complex biological processes, such as angiogenesis, by modeling pathways and identifying potential therapeutic targets like prolyl and asparaginyl hydroxylases nih.gov. Applying similar strategies to this compound could reveal its broader influence on cellular signaling and function.
Advanced Spectroscopic Techniques for In Situ Analysis
Advanced spectroscopic techniques are essential for probing the structure, dynamics, and interactions of this compound in its native biological environment. Traditional spectroscopic methods, while valuable, often require purified samples or non-physiological conditions. Future research will utilize techniques that allow for in situ analysis, providing insights into this compound's behavior within live cells or tissues.
Techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR or in-cell NMR, could provide detailed information about the conformation and binding partners of this compound in a more physiological context. Time-resolved NMR has already been used to study prolyl-hydroxylation in intrinsically disordered regions of proteins, highlighting its potential for analyzing proline-containing peptides like this compound pnas.org. Furthermore, advanced vibrational spectroscopies like Surface-Enhanced Raman Spectroscopy (SERS) or Fourier-Transform Infrared (FTIR) spectroscopy with imaging capabilities could offer insights into the spatial distribution and molecular environment of this compound within complex biological matrices mdpi.comresearchgate.net. These techniques, which can provide structural information without extensive sample preparation, are becoming increasingly sophisticated for analyzing biological molecules in situ spectroscopyonline.comfacepe.br.
High-Throughput Screening for Novel this compound Modulators
Identifying compounds that can modulate the activity or levels of this compound is a key area for future research, particularly for exploring its therapeutic potential. High-throughput screening (HTS) methodologies are critical for rapidly evaluating large libraries of small molecules or peptides to find such modulators.
Future HTS efforts will likely focus on developing sensitive and specific assays that can detect changes in this compound concentration or its interaction with target enzymes like prolyl endopeptidase. While HTS has been widely applied to identify modulators of various enzymes, including protein tyrosine phosphatases, adapting these methods specifically for this compound and its related pathways will be crucial nih.govspringernature.com. The development of novel fluorescent or luminescent probes that specifically interact with this compound or its metabolic products could enhance the sensitivity and throughput of these screens. Furthermore, cell-based assays that report on the biological activity of this compound could provide a more physiologically relevant screening platform. The goal is to identify compounds that can either mimic or block the effects of endogenous this compound, providing tools for research and potential leads for therapeutic development.
Integration of Omics Data for Comprehensive Understanding
The integration of various omics datasets (genomics, transcriptomics, proteomics, metabolomics) is essential for a comprehensive understanding of this compound's biological roles. This compound exists within a complex molecular environment, and changes at one level (e.g., gene expression) can impact others (e.g., protein abundance or metabolic pathways).
Future research will increasingly utilize multi-omics data integration platforms and analytical workflows to connect this compound to broader biological processes and pathways mdpi.comunimelb.edu.auf1000research.combiocompare.com. By correlating changes in this compound levels with alterations in gene expression profiles, protein interaction networks, or metabolic intermediates, researchers can gain a more complete picture of its functions. For example, if this compound is found to be elevated in a particular disease state, integrating this data with transcriptomic data might reveal upstream regulatory pathways that are altered, while integrating with proteomic data might identify downstream effector proteins. This integrative approach can help to uncover the intricate regulatory mechanisms involving this compound and identify potential biomarkers or therapeutic targets.
Gene Editing and Synthetic Biology Approaches to this compound Pathways
Gene editing and synthetic biology approaches offer powerful tools to manipulate the pathways involving this compound, enabling researchers to study its function in vivo and potentially engineer cells with altered this compound-related activities.
Future research could utilize gene editing techniques like CRISPR-Cas9 to modify genes encoding enzymes involved in the synthesis or degradation of this compound, or proteins that interact with it. This would allow for the creation of cell lines or animal models with perturbed this compound pathways, facilitating the study of its physiological effects latech.edukaust.edu.sa. Synthetic biology could be employed to design and construct artificial genetic circuits that respond to or produce this compound, enabling the development of biosensors or engineered cells with tailored functions related to this dipeptide nih.govnih.govtechnologynetworks.com. For instance, synthetic pathways could be introduced into cells to enhance or reduce this compound production, allowing for controlled experimentation and potential therapeutic applications. These approaches provide unprecedented control over biological systems and are expected to yield significant insights into the roles of this compound.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing prolyl-tyrosine in vitro?
this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or enzymatic coupling. For SPPS, use Fmoc/t-Bu protection strategies, with orthogonal deprotection steps to avoid side reactions. Characterization should include HPLC for purity assessment, mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation, and NMR (¹H, ¹³C) for structural validation . Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst concentrations. For novel derivatives, elemental analysis and circular dichroism (CD) may be required to confirm stereochemistry .
Q. How can researchers optimize stability studies for this compound under physiological conditions?
Stability assays should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use buffer systems like PBS or Tris-HCl, and monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals. Include controls for enzymatic hydrolysis (e.g., proteases) and oxidative stress (e.g., H₂O₂ exposure). Statistical analysis (e.g., ANOVA) must account for batch variability and technical replicates . For long-term stability, accelerated aging studies at elevated temperatures can predict shelf-life using Arrhenius kinetics .
Q. What are the best practices for detecting this compound in complex biological matrices?
Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity and specificity. Sample preparation should include protein precipitation (acetonitrile/methanol) followed by solid-phase extraction (SPE) to reduce matrix interference. Validate the method using spike-recovery experiments and calibration curves with internal standards (e.g., isotopically labeled this compound). Report limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported bioactivity across different cell lines?
Contradictions may arise from cell-specific receptor expression or assay conditions. Design experiments to control for variables such as passage number, culture medium composition, and oxygen tension. Use orthogonal assays (e.g., Western blot for phosphorylation vs. ELISA for secretion) to confirm activity. Meta-analyses of existing data should employ heterogeneity tests (e.g., Cochran’s Q) to identify confounding factors . Transparent reporting of negative results is critical to avoid publication bias .
Q. What strategies are effective for elucidating this compound’s role in vivo versus in vitro models?
In vivo studies require careful selection of animal models (e.g., knockouts for tyrosine kinase receptors) and dosing regimens that mimic physiological exposure. Use isotopic tracing (e.g., ¹³C-labeled this compound) to track metabolic fate. For in vitro-to-in vivo extrapolation (IVIVE), apply pharmacokinetic-pharmacodynamic (PK-PD) modeling and validate with microdialysis or tissue homogenate analysis . Report interspecies differences in enzyme expression (e.g., peptidases) that may affect bioavailability .
Q. How can computational modeling enhance the study of this compound’s interaction with target proteins?
Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina, GROMACS) can predict binding affinities and conformational changes. Validate predictions with mutagenesis (e.g., alanine scanning) and surface plasmon resonance (SPR) for kinetic analysis (kₐ, kᵢ). Use machine learning frameworks (e.g., AlphaFold) to refine models of proline-rich domains . Ensure transparency by depositing simulation trajectories in public repositories (e.g., Zenodo) .
Q. What experimental designs are robust for studying post-translational modifications involving this compound?
Combine bottom-up and top-down proteomics to identify modifications. For phosphorylation studies, use anti-phosphotyrosine antibodies and TiO₂ enrichment. Cross-linker-assisted mass spectrometry (e.g., DSSO) can map interaction networks. Include negative controls (e.g., kinase inhibitors) and validate findings with CRISPR-Cas9-edited cell lines . Statistical frameworks like false discovery rate (FDR) correction are essential for high-throughput data .
Methodological Considerations
Q. How should researchers handle incomplete or conflicting spectral data during this compound characterization?
Apply multivariate analysis (e.g., PCA) to NMR or MS datasets to resolve overlapping peaks. For ambiguous signals, use 2D NMR (COSY, HSQC) or tandem MS/MS fragmentation. Collaborative platforms (e.g., GNPS) allow spectral matching against public libraries. Document all data preprocessing steps (e.g., baseline correction, noise filtering) to ensure reproducibility .
Q. What ethical and statistical standards apply to preclinical studies involving this compound?
Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis for sample size determination. For in vitro work, follow NIH rigor guidelines (e.g., biological replicates, authentication of cell lines). Report p-values with exact values (not thresholds like p < 0.05) and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
